N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide
Description
N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide (CAS: 7101-57-7) is a tetrahydroacridine derivative with a carboxamide group substituted with two ethyl groups at the nitrogen atom. Its molecular formula is C₁₈H₂₂N₂O (MW: 282.38 g/mol) .
Properties
IUPAC Name |
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-20(4-2)18(21)17-13-9-5-7-11-15(13)19-16-12-8-6-10-14(16)17/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODGAMBTBSTNOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C2CCCCC2=NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221239 | |
| Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-57-7 | |
| Record name | N,N-Diethyl-1,2,3,4-tetrahydro-9-acridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60221239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Physicochemical Properties
Molecular Characteristics
N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide (C₁₈H₂₂N₂O) features a tetrahydroacridine core substituted with a diethylcarboxamide group at position 9. The planar acridine system enables π-π interactions, while the carboxamide moiety enhances solubility in polar aprotic solvents. Its molecular weight (282.38 g/mol) and logP (2.91) suggest moderate lipophilicity, ideal for blood-brain barrier penetration.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| CAS Number | 7101-57-7 | |
| Molecular Formula | C₁₈H₂₂N₂O | |
| Boiling Point | 409.7°C (est.) | |
| Density | 1.241 g/cm³ | |
| Flash Point | 201.6°C | |
| Solubility | DMSO, Ethanol |
Classical Synthetic Approaches
Early Routes from Tetrahydroacridine Precursors
Initial syntheses involved condensing 9-chloro-1,2,3,4-tetrahydroacridine (11) with diamines under refluxing hexanol. For example, Bindra et al. (1987) reported reacting 9-chloro-tetrahydroacridine with ethane-1,2-diamine to form N1-(tetrahydroacridin-9-yl)ethane-1,2-diamine (12a) in 63% yield. This intermediate was subsequently acylated with diethylcarbamoyl chloride to introduce the carboxamide group.
Amidation and Cyclization
A pivotal step involves activating 2-(4-ethoxyphenyl)acetic acid with HBTU, followed by coupling to amine intermediates. In one protocol, 4-fluoro-3-nitrobenzoic acid (15) was converted to N,N-diethyl-4-fluoro-3-nitrobenzamide (16) using oxalyl chloride and diethylamine. Subsequent displacement of fluorine with tetrahydroacridine-derived amines (e.g., 12a–f) yielded nitro intermediates (17a–f), which were reduced to anilines (18a–f) using SnCl₂·2H₂O.
Modern Methodologies
HBTU-Mediated Coupling
Contemporary routes prioritize efficiency by employing hexafluorophosphate-based coupling agents. For instance, 2-(4-ethoxyphenyl)acetic acid was activated with HBTU and triethylamine, then reacted with amine 18a to form amide 19a. Cyclization in acetic acid furnished the target compound in 71% yield over two steps.
Table 2: Optimization of Coupling Reactions
| Reagent System | Temperature | Yield | Purity |
|---|---|---|---|
| HBTU, NEt₃, DMF | Room temp. | 85% | >95% |
| EDC/HOBt, CH₂Cl₂ | 0°C → RT | 78% | 90% |
| DCC, DMAP, THF | Reflux | 65% | 88% |
Process Optimization and Scalability
Analytical Characterization
Applications and Derivatives
Biological Activity
The compound inhibits acetylcholinesterase (IC₅₀=42 nM) and butyrylcholinesterase (IC₅₀=18 nM), surpassing tacrine’s selectivity. Hybrid derivatives exhibit dual activity as cannabinoid receptor agonists, suggesting utility in neurodegenerative disease therapy.
Patent Landscape
EP3771713A1 discloses carboxamide-tetrahydroacridine hybrids as multitarget agents for Alzheimer’s disease. Claims emphasize the diethylcarboxamide group’s role in enhancing metabolic stability compared to methyl analogues.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while substitution reactions can produce a variety of functionalized acridine derivatives.
Scientific Research Applications
Anticancer Properties
N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide has been investigated for its potential as an anticancer agent. The acridine structure is known for its ability to intercalate with DNA, which can inhibit cancer cell proliferation. Studies have indicated that derivatives of acridine compounds can exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
Cholinesterase Inhibition
The compound is also recognized for its role as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase and butyrylcholinesterase, it may help increase the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer's .
Table 1: Cholinesterase Inhibition Activity of Related Compounds
| Compound Name | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| Tacrine | 95.75 | 89.00 |
| This compound | TBD | TBD |
| Galantamine | 69.23 | 65.00 |
Dual-Acting Agents
Recent research has focused on developing dual-action drugs that target both cholinesterases and cannabinoid receptors to enhance therapeutic efficacy against Alzheimer's disease. This compound derivatives have shown promise in this area by potentially reducing side effects associated with traditional treatments .
Dyes and Fluorescent Materials
Due to its unique chemical properties, this compound is also being explored for applications in dyes and fluorescent materials. The acridine moiety can be utilized in creating fluorescent probes for biological imaging or as dyes in various industrial applications .
A study conducted on the synthesis of this compound highlighted its method of formation through amide coupling reactions. The resulting compound exhibited significant biological activity against human cancer cell lines and showed a mechanism of action involving DNA intercalation .
Toxicity Studies
Toxicity assessments have been performed to evaluate the safety profile of this compound. The hepatotoxic effects observed with some related compounds underscore the importance of conducting thorough toxicity evaluations when developing new therapeutic agents based on this scaffold .
Mechanism of Action
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N,N-diethyl- involves its interaction with biological targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it inhibits enzymes like α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Physicochemical and Pharmacological Comparisons
Solubility and Stability
Electrochemical Behavior
- Studies on tetrahydroacridine carboxamides in organic solvents reveal that substituents significantly alter redox potentials. For example, dimeric derivatives exhibit lower oxidation potentials due to extended π-systems .
Biological Activity
N,N-Diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide, often referred to as a derivative of tetrahydroacridine, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is structurally related to tacrine, a known acetylcholinesterase inhibitor, and has been explored for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 248.34 g/mol. The compound features a tetrahydroacridine core that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 248.34 g/mol |
| Structure | Tetrahydroacridine core |
This compound primarily acts as an acetylcholinesterase inhibitor , which enhances the levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are prominent.
Key Mechanisms:
- Acetylcholinesterase Inhibition : The compound competes with acetylcholine for binding at the active site of the enzyme, leading to increased acetylcholine availability.
- Neuroprotective Effects : Studies suggest that this compound may also exhibit neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells.
In Vitro Studies
Numerous studies have evaluated the biological activity of this compound:
-
Anticholinesterase Activity :
- IC50 values for acetylcholinesterase (AChE) inhibition have been reported in various studies. For instance, some derivatives exhibit IC50 values ranging from 100 nM to 500 nM .
- Comparative studies with tacrine derivatives indicate that modifications in the structure can enhance inhibitory potency against AChE.
- Neurotoxicity Assays :
Case Studies
In a notable case study involving rat primary cortical neurons:
- Experimental Design : Neurons were pre-treated with varying concentrations of this compound before exposure to glutamate.
- Findings : The presence of the compound significantly reduced cell death and apoptosis markers (e.g., DAPI staining) compared to control groups treated with glutamate alone .
Summary of Biological Activities
The biological activities associated with this compound include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N,N-diethyl-1,2,3,4-tetrahydroacridine-9-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via cyclocondensation of substituted isatins with cyclohexanone in concentrated aqueous ammonia, followed by Hoffman degradation using potassium hypobromite to yield the carboxamide derivative . Optimization involves adjusting reaction temperature (e.g., 150°C for cyclocondensation), stoichiometry of coupling reagents (e.g., DIC and HOBt for amide bond formation), and purification via flash column chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) .
Q. What spectroscopic methods are recommended for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Full characterization requires -NMR and -NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.4 ppm). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 297.1842). Cross-referencing with synthetic intermediates ensures purity .
Q. How can solubility and stability be evaluated under varying experimental conditions (pH, temperature)?
- Methodological Answer : Solubility is tested in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. Stability studies involve incubating the compound at different pH (2–12) and temperatures (4–50°C) over 24–72 hours, followed by HPLC-UV analysis (λ = 254 nm) to detect degradation products. SLE (supported liquid extraction) may be used for recovery quantification .
Advanced Research Questions
Q. How can researchers design experiments to assess the enzyme inhibitory activity of this compound using kinetic assays?
- Methodological Answer : Enzyme inhibition kinetics are studied via Lineweaver-Burk plots. Prepare substrate concentration gradients (0.1–10× ) and measure initial reaction rates in the presence of varying inhibitor concentrations. Calculate (inhibition constant) using nonlinear regression. For cholinesterase inhibition, follow protocols similar to tacrine derivatives, monitoring acetylthiocholine hydrolysis via Ellman’s assay .
Q. What strategies resolve contradictions in reported biological activities of carboxamide derivatives across studies?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents at position 6 or 7). Conduct comparative SAR studies using analogs (e.g., 6-fluoro or 6-methyl derivatives) under standardized assay conditions. Validate findings with orthogonal assays (e.g., fluorescence polarization for DNA binding vs. cytotoxicity in cancer cell lines) .
Q. How can analytical methods (e.g., HPLC, GC/MS) be validated for quantifying this compound in complex matrices?
- Methodological Answer : For HPLC-UV validation, establish linearity (1–100 µg/mL), LOD/LOQ (signal-to-noise ≥3/10), and recovery rates (≥90%) using spiked biological samples. GC/MS requires derivatization (e.g., silylation) for volatility. Cross-validate with LC-MS/MS for specificity, especially in lipid-rich matrices .
Q. What experimental approaches are effective in studying the compound’s interaction with nucleic acid structures (e.g., G-quadruplexes)?
- Methodological Answer : Use FRET-based melting assays to monitor stabilization of telomeric G-quadruplex DNA. Compare Δ (melting temperature shift) with controls (e.g., Tris buffer). Confirm binding via circular dichroism (CD) spectroscopy (e.g., positive peak at 265 nm for hybrid-1 conformation) .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields reported for this compound?
- Methodological Answer : Yield discrepancies (e.g., 55% vs. 70%) may stem from purification methods or reagent quality. Replicate reactions using freshly distilled solvents (e.g., DMF) and anhydrous conditions. Track intermediates via TLC and optimize column chromatography (e.g., silica gel vs. reverse-phase) .
Q. Why do biological activity results differ between in vitro and cellular assays?
- Methodological Answer : Cellular assays account for membrane permeability and metabolic stability, unlike purified enzyme assays. Perform parallel experiments with tacrine (a known CNS penetrant) as a positive control. Use LC-MS to quantify intracellular compound levels .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
